molecular formula C18H13BrClNO4S2 B3730246 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide

Cat. No. B3730246
M. Wt: 486.8 g/mol
InChI Key: MHEXHXLDCXLYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and is mainly used as an anti-cancer drug.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide involves the inhibition of several proteins that are involved in the growth and spread of cancer cells. It inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR-2 and VEGFR-3, which are involved in the angiogenesis process.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the growth and spread of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects and can reduce the production of cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide in lab experiments is its effectiveness against various types of cancer. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide. One direction is to explore its potential applications in other fields, such as the treatment of inflammatory diseases. Another direction is to investigate its efficacy in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the long-term effects of this compound on human health.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of cancer. It has been found to be effective against several types of cancer, including liver, kidney, and thyroid cancer.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO4S2/c19-13-4-10-16(11-5-13)26(22,23)17-2-1-3-18(12-17)27(24,25)21-15-8-6-14(20)7-9-15/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXHXLDCXLYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.